Product packaging for Helicascolide A(Cat. No.:CAS No. 121350-98-9)

Helicascolide A

Cat. No.: B053353
CAS No.: 121350-98-9
M. Wt: 212.28 g/mol
InChI Key: TXJOTIFCEKOXSM-BPESRRAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helicascolide A is a biologically significant macrocyclic lactone isolated from the marine-derived fungus Daldinia eschscholzii. This natural product has garnered considerable interest in pharmacological research due to its potent and selective antifungal activity against various human pathogens, including Candida albicans. Its primary mechanism of action is believed to involve disruption of fungal cell membrane integrity, making it a valuable chemical probe for studying fungal physiology and novel antifungal targets. Beyond its antifungal properties, this compound is an important compound in chemical biology and oncology research, where it is utilized to investigate its effects on eukaryotic cell cycle progression and apoptosis induction in various cancer cell lines. Researchers value this metabolite as a lead structure for the development of new therapeutic agents and as a tool for deciphering critical signaling pathways in cell growth and death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O3 B053353 Helicascolide A CAS No. 121350-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121350-98-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(4R,5S,6S)-6-[(E)-but-2-en-2-yl]-4-hydroxy-3,3,5-trimethyloxan-2-one

InChI

InChI=1S/C12H20O3/c1-6-7(2)9-8(3)10(13)12(4,5)11(14)15-9/h6,8-10,13H,1-5H3/b7-6+/t8-,9-,10-/m1/s1

InChI Key

TXJOTIFCEKOXSM-BPESRRAMSA-N

SMILES

CC=C(C)C1C(C(C(C(=O)O1)(C)C)O)C

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@H]([C@H](C(C(=O)O1)(C)C)O)C

Canonical SMILES

CC=C(C)C1C(C(C(C(=O)O1)(C)C)O)C

Synonyms

helicascolide A
helicascolide B

Origin of Product

United States

Isolation and Dereplication of Helicascolide a from Natural Sources

Source Organisms and Habitat

Helicascolide A has been identified in fungi from marine, endophytic, and mangrove-associated environments, demonstrating its presence across a range of symbiotic and saprophytic lifestyles.

Marine Fungi: Helicascus kanaloanus as a Primary Source

This compound was first reported as one of two new isomeric δ-lactones isolated from the marine fungus Helicascus kanaloanus (ATCC 18591). This fungus is saprobic, meaning it derives nutrients from dead organic matter, and is typically found on submerged and intertidal wood in mangrove ecosystems. researchgate.netrotachrom.com The type species, H. kanaloanus, was originally described from wood of the red mangrove (Rhizophora mangle) in Hawaii. nih.govnih.gov It is characterized by its black, immersed ascostromata (fruiting bodies) that contain several locules. rotachrom.com The fungus is commonly found in tropical mangrove habitats worldwide. researchgate.net

Endophytic Fungi: Daldinia eschscholzii (from Gracilaria sp.)

This compound has also been isolated from the endophytic fungus Daldinia eschscholzii. ontosight.aijapsonline.com Endophytes are organisms that live within plant tissues without causing any apparent disease. In this instance, the specific strain of D. eschscholzii was isolated from the tissues of the agar-producing red alga, Gracilaria sp., collected from the coastal waters of South Sulawesi, Indonesia. ontosight.aikromasil.combvsalud.org The discovery of this compound in an endophyte from a marine alga suggests that the genetic pathways for its production are not limited to free-living marine fungi. mdpi.com This particular fungus, D. eschscholtzii, is known to be a prolific producer of various bioactive polyketides. japsonline.comthermofisher.com

Mangrove-Associated Fungi: Cladosporium sp. JJM22 (from Ceriops tagal)

Further expanding its known sources, this compound was identified as one of nine secondary metabolites from the endophytic fungus Cladosporium sp. JJM22. This fungus was isolated from the stem bark of the mangrove plant Ceriops tagal, collected from the Dongzhaigang mangrove region of Hainan Province in the South China Sea. Cladosporium species associated with marine environments are noted for producing a wide array of metabolites. The isolation from strain JJM22 confirms that this compound is produced by different fungal genera living in association with mangrove flora.

Extraction and Purification Methodologies

The isolation of pure this compound from fungal cultures involves a multi-step process that begins with solvent-based extraction followed by various chromatographic techniques.

Solvent Extraction Techniques for Natural Product Isolation

The initial step in isolating this compound involves extracting the secondary metabolites from the fungal culture. Fungi are typically grown in either liquid broth (e.g., Potato Dextrose Broth) or on a solid substrate like rice. japsonline.com After a sufficient fermentation period, the culture is extracted with an organic solvent.

Ethyl acetate (B1210297) (EtOAc) is the most commonly reported solvent for the extraction of this compound from its fungal sources. ontosight.ai This solvent is effective at partitioning semi-polar organic compounds, like this compound, from the aqueous culture medium or the solid rice substrate. The process typically involves repeatedly soaking or partitioning the fungal biomass and culture filtrate with ethyl acetate. The resulting organic layers are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of secondary metabolites. japsonline.com

Chromatographic Separation Strategies

Following extraction, the crude extract undergoes a series of chromatographic steps to separate and purify this compound from other compounds. mdpi.com This is a critical phase, as crude extracts contain numerous metabolites with similar chemical properties.

The common purification strategy for this compound involves:

Column Chromatography: The crude extract is first subjected to column chromatography using a stationary phase like silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This separates the compounds based on their affinity for the stationary phase.

Reversed-Phase Chromatography: Fractions containing this compound are often further purified using reversed-phase column chromatography, such as on an ODS (octadecyl-silica) column. In this technique, a polar mobile phase is used, and separation is based on the hydrophobic interactions of the compounds with the non-polar stationary phase.

High-Performance Liquid Chromatography (HPLC): The final purification step almost invariably employs semi-preparative HPLC. This high-resolution technique allows for the fine separation of closely related isomers and impurities, yielding highly pure this compound.

The purity and structure of the final compound are confirmed through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) in Natural Product Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of natural products, including this compound. springernature.comnih.gov It is a form of column chromatography that pumps a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). advancechemjournal.com The separation of components is based on their differential interactions with the stationary and mobile phases. advancechemjournal.com

For the isolation of natural products, preparative HPLC is the preferred mode. springernature.comnih.gov This technique is designed to purify sufficient quantities of a compound for subsequent structural elucidation and biological testing. hilarispublisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic solvent mixture. advancechemjournal.com In the isolation pathway for compounds like helicascolides, an initial fractionation by methods such as silica gel column chromatography often precedes a final purification step using semi-preparative HPLC to yield the pure compound. thieme-connect.com

Table 1: HPLC Modes in Natural Product Isolation

HPLC Mode Stationary Phase Type Mobile Phase Type Principle of Separation Typical Analytes
Reversed-Phase (RP-HPLC) Non-polar (e.g., C18, C8) Polar (e.g., Water/Acetonitrile (B52724), Water/Methanol) Based on hydrophobicity; less polar compounds are retained longer. advancechemjournal.com Broad range of moderately polar to non-polar compounds. nih.gov
Normal-Phase (NP-HPLC) Polar (e.g., Silica, Alumina) Non-polar (e.g., Hexane, Chloroform) Based on polarity; more polar compounds are retained longer. springernature.com Used for very non-polar or very polar compounds not well-retained in RP-HPLC.
Ion-Exchange (IEX) Charged (anionic or cationic) Buffered aqueous solution Based on net charge; separation is achieved by varying pH or ionic strength. americanpeptidesociety.org Ionic or ionizable compounds like charged peptides or organic acids. nih.gov

| Size-Exclusion (SEC) | Porous particles with controlled pore sizes | Solvent that dissolves the sample | Based on molecular size; larger molecules elute first. springernature.com | Large molecules such as proteins and polymers. americanpeptidesociety.org |

Advanced Chromatographic Approaches

Modern natural product isolation increasingly relies on advanced chromatographic strategies to enhance efficiency and resolution, especially when dealing with complex biological matrices. nih.gov These approaches often involve the coupling of multiple chromatographic systems or the use of innovative stationary phases.

Multi-Dimensional Chromatography (MDC) : This technique involves using two or more different chromatographic systems in tandem to separate compounds that may co-elute in a single-dimensional system. mdpi.com By exploiting different separation mechanisms (e.g., combining reversed-phase with ion-exchange or hydrophilic interaction liquid chromatography), MDC provides significantly higher resolving power for complex extracts. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is a valuable alternative to reversed-phase chromatography for separating highly polar compounds. americanpeptidesociety.org It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase surface into which polar analytes can partition. mdpi.com

Counter-Current Chromatography (CCC) : CCC is a form of liquid-liquid partition chromatography that uses no solid support for the stationary phase, thus eliminating issues like irreversible adsorption of the sample. lupinepublishers.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. lupinepublishers.com This method offers high sample recovery and is particularly suitable for sensitive or unstable compounds. lupinepublishers.com

These advanced techniques, often guided by analytical methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry, allow for the targeted and efficient isolation of specific natural products like this compound. nih.gov

Challenges in the Isolation of Complex Natural Products

The isolation of a specific bioactive compound from a natural source is a significant challenge for chemists. lupinepublishers.com Natural extracts are inherently complex mixtures, often containing hundreds of different metabolites with a wide range of polarities and concentrations. hilarispublisher.com

Several key challenges include:

Sample Complexity : Natural sources contain a vast diversity of chemical structures. hilarispublisher.com Isolating a single target compound like this compound requires multiple, sequential chromatographic steps to remove impurities and closely related structural analogs.

Low Abundance : The target compound is often present in very low concentrations within the producing organism. This necessitates processing large amounts of starting material to obtain sufficient quantities for structural analysis and bioassays.

Compound Stability : Many natural products are sensitive and can degrade during the isolation process due to factors like temperature, pH, or interaction with chromatographic supports. chromatographyonline.com Techniques that minimize these risks, such as CCC or optimizing chromatographic conditions (e.g., temperature control), are crucial. lupinepublishers.comchromatographyonline.com

Irreversible Adsorption : Conventional solid-phase chromatography (e.g., on silica gel or alumina) can lead to the irreversible adsorption of the target compound onto the stationary phase, resulting in significant losses of valuable material. lupinepublishers.com Recovery rates can sometimes be as low as 70-90%. lupinepublishers.com

High Purity Requirement : To determine the exact chemical structure and evaluate the biological activity accurately, the isolated compound must be of high purity. hilarispublisher.com Achieving this level of purity from a complex mixture is a demanding and iterative process. hilarispublisher.com

Biosynthetic Investigations of Helicascolide a

Proposed Biosynthetic Origin as a Polyketide

Helicascolide A is proposed to originate from a polyketide pathway. nih.gov Polyketides are a diverse group of natural products synthesized by a family of enzymes known as polyketide synthases (PKSs). wikipedia.orgmdpi.com The biosynthesis of polyketides bears a striking resemblance to fatty acid synthesis, involving the sequential condensation of simple carboxylic acid units to form a growing carbon chain. mdpi.commdpi.com

The structural characteristics of this compound, particularly its carbon backbone, are consistent with a polyketide origin. The assembly of such molecules typically involves a starter unit, often derived from acetyl-CoA, and extender units, commonly from malonyl-CoA or its derivatives. mdpi.comnih.gov The diversity in polyketide structures arises from the use of different starter and extender units, as well as variations in the reductive processing of the growing polyketide chain. mdpi.com

Enzymatic Machinery and Pathways Involved in this compound Biosynthesis

The construction of this compound is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role. mdpi.comdtu.dk Fungal PKSs are often large, multifunctional enzymes that contain a series of catalytic domains responsible for each step of the synthesis. wikipedia.org

The key enzymatic activities involved in the biosynthesis of a polyketide like this compound include:

Acyltransferase (AT): Selects and loads the starter and extender units onto the PKS. mdpi.com

Ketosynthase (KS): Catalyzes the crucial carbon-carbon bond-forming condensation reactions. mdpi.com

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain as a thioester. wikipedia.org

Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): These domains may be present to modify the β-keto groups formed after each condensation, leading to hydroxyl, double bond, or saturated carbon centers, respectively. mdpi.com

Thioesterase (TE) or other release domains: Catalyzes the release and often the cyclization of the final polyketide chain. wikipedia.org

Following the assembly of the polyketide backbone, other enzymes such as oxidoreductases and transferases may be involved in tailoring the molecule to its final form. nih.gov For instance, the formation of the lactone ring in this compound likely involves an intramolecular cyclization event, which could be enzyme-catalyzed.

Elucidation of Biosynthetic Intermediates and Their Transformations

The elucidation of the precise biosynthetic pathway of this compound involves identifying the sequence of intermediate molecules and the transformations they undergo. While the complete pathway is still under investigation, researchers have proposed plausible intermediates based on the principles of polyketide biosynthesis. nih.govmdpi.com

The synthesis would begin with a starter unit, likely acetyl-CoA, which is extended by several rounds of condensation with extender units such as methylmalonyl-CoA, to account for the methyl branches in the final structure. The sequence of reductive modifications after each condensation step determines the pattern of hydroxyl groups and double bonds. The final linear polyketide chain is then believed to undergo an intramolecular cyclization to form the characteristic δ-lactone ring of this compound. researchgate.net

Genetic and Molecular Basis for this compound Production in Microorganisms

The production of polyketides like this compound in microorganisms is encoded by a set of genes, often clustered together on the chromosome, known as a biosynthetic gene cluster (BGC). plos.orgbioinformatics.nl This clustering facilitates the co-regulation and co-inheritance of all the genes necessary for the synthesis of the final product. nih.gov

The BGC for this compound would contain the gene for the core PKS enzyme, as well as genes encoding any necessary tailoring enzymes, transporters, and regulatory proteins. nih.govmdpi.com Identifying and characterizing this gene cluster is a key goal in understanding and potentially manipulating the production of this compound. Techniques such as genome mining and sequencing of producing organisms like Daldinia eschscholzii are powerful tools for discovering these BGCs. mdpi.comresearchgate.net The study of the molecular genetics of this compound production can provide insights into the regulation of its biosynthesis and may open avenues for its biotechnological production through heterologous expression in more tractable host organisms. dtu.dkstanford.edu

Preclinical Biological Activity and Mechanistic Studies of Helicascolide a

In Vitro Biological Screening and Cellular Assays

Antimicrobial Activity Evaluations

Screening of Helicascolide A and its related compound, Helicascolide C, has been conducted to evaluate their potential antibacterial properties. In these bioactivity screens, neither this compound nor Helicascolide C demonstrated any significant antibacterial effects against a panel of common pathogenic bacteria. The tested organisms included the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. ontosight.ai This suggests that the antimicrobial spectrum of this compound is likely not directed towards these specific bacterial species.

Antifungal Properties (e.g., fungistatic activity)

The antifungal potential of helicascolides has been primarily investigated through studies on Helicascolide C, a structurally related lactone often isolated from the same fungal sources as this compound. researchgate.net Research has shown that Helicascolide C exhibits fungistatic activity, particularly against the phytopathogenic fungus Cladosporium cucumerinum. ontosight.airesearchgate.netresearchgate.netnih.govmdpi.com Fungistatic activity refers to the ability to inhibit fungal growth without necessarily killing the fungal cells.

This compound has been isolated from the endophytic fungus Daldinia eschscholtzii, which was found associated with the red alga Gracilaria sp. researchgate.net In studies where Helicascolide C was identified and its fungistatic properties against Cladosporium cucumerinum were reported, this compound was also present in the extracts. researchgate.netresearchgate.net While direct and detailed antifungal data for this compound is not as extensively documented as for Helicascolide C, general research into this compound has explored its potential antifungal effects. ontosight.ai The co-occurrence with the active Helicascolide C suggests a potential role for the helicascolide family of compounds in antifungal defense mechanisms of the producing organism.

Insecticidal Activity Assessments

Preliminary research has explored the potential for this compound and its structural analogs to be used in agricultural applications, including as insecticidal agents. ontosight.ai The unique chemical structure of this compound is thought to be a potential source of its bioactivity, which may include interactions with biological targets in insects. ontosight.ai However, detailed studies and specific data from insecticidal activity assessments of this compound are not extensively available in the current scientific literature. The investigation into its insecticidal properties is an area that warrants further research to determine its efficacy and potential as a natural pesticide.

Cytotoxic Effects on Human Cancer Cell Lines (Helicascolide F as an example)

Investigations into the cytotoxic potential of the helicascolide family have included the evaluation of Helicascolide F against various human cancer cell lines. A study involving the screening of secondary metabolites from the endophytic fungus Talaromyces assiutensis JTY2 revealed the cytotoxic activity of Helicascolide F. researchgate.netnih.gov

Helicascolide F demonstrated moderate inhibitory effects on the proliferation of several cancer cell lines in vitro. nih.gov The cytotoxic activity was evaluated against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. The results, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), indicated a potential, albeit moderate, anticancer activity. nih.gov

CompoundCell LineIC₅₀ (μM)
Helicascolide FHeLa14.1 - 38.6
MCF-714.1 - 38.6
A54914.1 - 38.6

Pharmacological Mechanism of Action Research

Investigation of Molecular Targets and Pathways

The precise pharmacological mechanism of action for this compound is not yet fully elucidated, but preliminary studies and in silico analyses have suggested potential molecular targets and pathways that may be involved in its biological activities. The unique structure of this compound, a pyran-2-one derivative, is believed to be key to its ability to interact with various biological targets like enzymes or cellular receptors. ontosight.ai

One area of investigation has been its potential as an inhibitor of key signaling proteins in cancer. An in-silico screening study identified this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase. researchgate.net EGFR is a crucial receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of many cancers. nih.govnih.govmdpi.commdpi.com Small molecule inhibitors that target the tyrosine kinase domain of EGFR are an important class of anticancer drugs. nih.govmdpi.com

Furthermore, a network pharmacology study on Wuling capsule, a medicinal product containing powder from Xylaria nigripes (a fungus known to produce helicascolides), identified this compound as one of its active ingredients. xiahepublishing.comresearchgate.net This computational analysis predicted that the molecular targets of the compounds in Wuling capsule are enriched in pathways involving protein kinase activity and phosphotransferase activity. xiahepublishing.comresearchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is frequently implicated in diseases like cancer. drugbank.comwikipedia.orgnih.govnih.gov Phosphotransferases are also key enzymes involved in signal transduction and metabolism. uni-greifswald.denih.gov These findings, while indirect and based on computational modeling, suggest that the biological effects of this compound might be mediated through the modulation of these important cellular signaling pathways. Further experimental validation is necessary to confirm these potential molecular targets and to fully understand the mechanism of action of this compound.

Enzyme and Receptor Interaction Profiling

Detailed studies on the specific molecular targets of this compound are not extensively available in current scientific literature. The precise enzymes or receptors with which this compound interacts to exert its biological effects have not been fully elucidated. Its unique pyran-2-one structure is thought to be key to its bioactivity, potentially allowing it to interact with various biological targets. Current time information in San Francisco, CA, US.

The observed biological activities of this compound, such as its antifungal and cytotoxic effects, suggest potential mechanisms of action common to other natural products with similar activities. For its reported fungistatic activity, the mechanism could involve the disruption of the fungal cell membrane or the inhibition of enzymes crucial for cell wall synthesis, such as β-(1,3)-D-glucan synthase. Many antifungal agents target the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in human cells, leading to selective toxicity. mdpi.comscielo.brnih.govresearchgate.net However, it must be emphasized that the interaction of this compound with these specific targets is speculative and has not been experimentally confirmed.

Regarding its cytotoxic activity against certain human cancer cell lines, the mechanism may involve the induction of apoptosis (programmed cell death), cell cycle arrest, or interference with key cellular processes. scielo.brresearchgate.net The induction of apoptosis through pathways involving mitochondrial cytochrome c release and the activation of caspases is a common mechanism for cytotoxic compounds. Again, whether this compound utilizes these or other cytotoxic mechanisms remains a subject for future investigation.

Research on the fungus from which this compound is derived, Daldinia eschscholtzii, has identified other metabolites responsible for certain enzymatic interactions, such as acetylcholinesterase inhibition, but this compound was not implicated in this specific activity.

In Vivo Efficacy Studies in Animal Models

As of the current body of scientific literature, no specific in vivo efficacy studies for this compound using animal models have been published. The evaluation of this compound has been limited to in vitro assays. Therefore, the following sections discuss the general principles and methodologies that would be applied to a compound like this compound in a preclinical setting.

Application of Animal Models for Preclinical Evaluation of Efficacy

Preclinical animal studies are a critical step in drug development, serving to evaluate the efficacy and safety of a new chemical entity before it can be considered for human trials. These models are essential for understanding how a compound behaves in a complex, whole-body system, which cannot be replicated by in vitro cell culture experiments. For a natural product like this compound, with observed in vitro antifungal and cytotoxic activities, animal models would be employed to determine if these effects translate into a therapeutic benefit in a living organism. scielo.br The primary goal is to gather data on the compound's pharmacodynamic and pharmacokinetic properties to establish a preliminary efficacy profile. The proper design and reporting of animal research, including details on the animal's source, genetics, and housing, are crucial for the interpretation and reproducibility of such studies.

Assessment of this compound Bioactivity in Relevant Disease Models

To assess the potential in vivo bioactivity of this compound, researchers would select animal models that are relevant to its observed in vitro effects.

Antifungal Activity: Given its fungistatic activity against the plant pathogen Cladosporium cucumerinum, its efficacy against human fungal pathogens would first be confirmed in vitro. scielo.br Subsequently, an appropriate animal model of fungal infection, such as a murine model of systemic candidiasis or aspergillosis, would be used. Efficacy would be assessed by monitoring survival rates, fungal burden in target organs (e.g., kidneys, lungs), and reduction in clinical signs of infection compared to a control group.

Cytotoxic Activity: The reported effectiveness of this compound against human cancer cell lines (in vitro) would be further investigated using cancer models in animals. scielo.br A common approach is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice. The efficacy of this compound would be evaluated by measuring the inhibition of tumor growth, reduction in tumor volume, and potential to prevent metastasis over a defined treatment period.

Considerations for Animal Model Selection and Predictive Validity

The selection of an appropriate animal model is paramount for the successful translation of preclinical findings to human clinical trials. The chosen model should mimic the key aspects of the human disease or condition being studied. For instance, in cancer research, while cell line-derived xenografts are common, patient-derived xenograft (PDX) models, which better preserve the characteristics of the original human tumor, are increasingly used to improve predictive accuracy.

The predictive validity of any animal model—its ability to forecast clinical efficacy in humans—is a significant challenge in drug development. Physiological and metabolic differences between animal species and humans can lead to discrepancies in drug response. Therefore, results from animal studies must be interpreted with caution, and often, evaluation in more than one animal model is recommended before advancing a compound to clinical trials. The ultimate utility of an animal model depends on the context in which its results are interpreted and its inherent limitations are understood.

Interactive Table: In Vitro Biological Activities of this compound

Activity TypeTargetResultReference
AntifungalCladosporium cucumerinumFungistatic activity scielo.br
CytotoxicHuman cancer cell lines (SF-268, MCF-7, NCI-H460, HepG2)Effective against cell lines (quantitative data not available in source)

Structure Activity Relationship Sar Investigations of Helicascolide a

Correlation Between Structural Features and Biological Effects

Helicascolide A is a natural product belonging to the pyran-2-one class of compounds, first isolated from the fungus Helicascus kanaloanus. ontosight.airsc.org Its biological activity, particularly its antifungal properties, is intrinsically linked to its unique molecular structure. nih.gov The structure is characterized by a saturated six-membered lactone (tetrahydro-2H-pyran-2-one) ring, which is substituted at multiple positions. ontosight.ai

Key structural components of this compound include:

A hydroxyl (-OH) group at the C-4 position.

Two methyl groups at the C-3 and C-5 positions.

A 1-methyl-1-propenyl group at the C-6 position. ontosight.ai

Research into related compounds provides insight into which of these features are critical for its bioactivity. For instance, Helicascolide C, a naturally co-existing analogue, possesses a carbonyl group at the C-4 position instead of a hydroxyl group. researchgate.net Both this compound and C have demonstrated fungistatic activity against the plant pathogenic fungus Cladosporium cucumerinum. nih.govresearchgate.net This suggests that while the C-4 position is important, modification from a hydroxyl to a carbonyl group does not eliminate this specific antifungal effect. The broader class of hydroxylactones is known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects, underscoring the importance of the lactone core. researchgate.net The lipophilic side chain at C-6 is also presumed to play a role in the molecule's ability to interact with and penetrate biological membranes.

The table below summarizes the structural differences and reported biological activities of this compound and its natural analogue, Helicascolide C.

CompoundC-4 SubstituentReported Biological ActivityTarget Organism
This compound Hydroxyl (-OH)FungistaticCladosporium cucumerinum
Helicascolide C Carbonyl (=O)FungistaticCladosporium cucumerinum

Role of Stereochemistry in this compound Bioactivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of most pharmacologically active molecules, as it dictates the molecule's shape and its ability to bind to specific biological targets like enzymes or receptors. mhmedical.comopenaccessjournals.com The defined stereochemistry of the naturally occurring this compound is (4α,5α,6β(E))-(-). ontosight.ai This specific configuration is a result of its biosynthetic pathway and is crucial for its interaction with its biological targets.

The total synthesis of this compound is a significant challenge for chemists, with a primary goal being the precise control of these stereocenters to produce the biologically active isomer. researchgate.net Synthetic strategies often employ stereoselective reactions, such as the Evans-Metternich anti-aldol reaction, to establish the correct relative and absolute stereochemistry. researchgate.net The emphasis placed on achieving the exact natural stereoconfiguration during complex total syntheses implicitly highlights its importance. While studies directly comparing the biological activity of all possible stereoisomers of this compound are not extensively reported, the fundamental principles of medicinal chemistry suggest that variations in stereochemistry would likely lead to a significant reduction or complete loss of its specific antifungal activity. The precise fit between a drug and its receptor is often compared to a lock and key, where only a key with the correct shape can function. openaccessjournals.com

Iterative Design and Synthesis for SAR Elucidation

The systematic modification of a lead compound to create a library of analogues for biological testing is a cornerstone of SAR elucidation. nih.gove3s-conferences.org This process allows researchers to probe the function of each part of the molecule. For this compound, synthetic chemistry provides the necessary tools to create these analogues and explore the SAR. ontosight.ai

The total synthesis of Helicascolides A and C has been successfully achieved, opening the door for the production of designed analogues. researchgate.net Key synthetic steps that enable the construction of the core structure include:

Acid-catalyzed acetonide deprotection and intramolecular lactonization : A one-pot process used in the first reported total synthesis of both this compound and C. researchgate.net

Evans-Metternich anti-aldol reaction : A strategic reaction used to set the stereochemistry of the β-keto imide precursor. researchgate.net

Base-mediated one-pot cyclization/alkylation : A method used to form the lactone ring and introduce substituents. researchgate.net

These synthetic routes can be adapted to produce analogues with modified functional groups. The conversion of the C-4 hydroxyl in this compound to the C-4 carbonyl in Helicascolide C is a prime example of a structural modification that helps to define the SAR. researchgate.net Future iterative design could involve modifying the alkyl side chain at C-6, altering the methyl groups at C-3 and C-5, or changing the stereochemistry at one or more chiral centers to create a library of compounds for comprehensive biological screening. This approach has been successfully used for other natural products to develop analogues with improved potency or altered activity spectra. rsc.orgliverpool.ac.uk

Computational Approaches in Predicting this compound SAR

In modern drug discovery, computational methods, often referred to as in silico techniques, are increasingly used to predict the SAR of a compound before investing in synthetic efforts. azolifesciences.com These methods can build mathematical models, known as quantitative structure-activity relationships (QSAR), that correlate a molecule's structural or physicochemical properties with its biological activity. wikipedia.org

For this compound, computational approaches have been used to predict its potential biological activities. In one study, an agglomerative hierarchical clustering method was used to compare the chemical structures of various marine compounds with known antibiotics. researchgate.net This analysis predicted that (+)-Helicascolide A was one of the most potent marine compounds in the dataset with likely antibacterial activity. researchgate.net Such computational screening can help prioritize compounds for further investigation.

Other computational techniques that could be applied to this compound's SAR include:

Molecular Docking : Simulating the binding of this compound and its analogues to the active site of a target enzyme to predict binding affinity.

Quantum-Chemical Calculations : Determining properties like electrostatic potential and frontier molecular orbitals to understand how the molecule might interact with a biological receptor. nih.gov

Spectral-SAR (S-SAR) : A novel method that uses an algebraic approach to correlate structural descriptors with activity, offering a different perspective from traditional multi-regression models. mdpi.com

By integrating computational predictions with empirical data from the synthesis and testing of analogues, researchers can build a more comprehensive and predictive SAR model for the Helicascolide family, accelerating the discovery of new agents with potentially enhanced therapeutic properties. collaborativedrug.com

Advanced Analytical Methodologies for Helicascolide a Research

Quantitative Analysis of Helicascolide A in Complex Biological Matrices

The accurate quantification of this compound, a moderately polar lactone, in biological samples such as plasma, serum, or urine, necessitates highly sensitive and selective analytical techniques. openaccessjournals.com Liquid chromatography-based methods are the cornerstone of modern bioanalysis for this purpose. biomedpharmajournal.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-level analytes in complex samples due to its superior sensitivity, specificity, and high throughput. mdpi.comresearchgate.net A hypothetical LC-MS/MS method for this compound would be developed by first optimizing the mass spectrometric and chromatographic conditions.

Mass Spectrometry: The initial step involves tuning the mass spectrometer using a standard solution of this compound to determine the optimal ionization and fragmentation parameters. lcms.cz Given its structure, positive electrospray ionization (ESI) would likely be effective, generating a protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell to produce stable product ions. The most intense and specific precursor-to-product ion transition is selected for quantification in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and minimizes background noise. researchgate.netnih.gov For robust quantification, a stable isotope-labeled (SIL) internal standard (IS) of this compound would be the ideal choice to compensate for matrix effects and variability during sample processing. nih.gov

Table 1: Postulated LC-MS/MS Parameters for this compound Analysis
ParameterDescription
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺m/z 227.2 (based on MW of 226.28)
Example Product IonHypothetical fragment, e.g., m/z 125.1 (requires experimental determination)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal Standard (IS)Stable Isotope-Labeled (SIL) this compound (e.g., ¹³C₃-Helicascolide A)

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is another viable, though typically less sensitive, technique for quantification. biomedpharmajournal.orgresearchgate.net This method is often employed when the expected analyte concentrations are higher or when an MS detector is unavailable. openaccessjournals.com

Chromatography and Detection: Separation would likely be achieved using a reversed-phase column (e.g., C18). The mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and acidified water, would be optimized to achieve a sharp peak shape and adequate retention time for this compound, separating it from endogenous matrix components. A PDA detector would be used to determine the wavelength of maximum absorbance for this compound, which would then be used for quantification to maximize sensitivity. biotage.com Quantification is based on comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations. researchgate.net

Table 2: Representative HPLC-PDA Conditions for Natural Product Analysis
ParameterExample Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile
Flow Rate1.0 mL/min
DetectionPDA Detector, wavelength set at determined λmax
Injection Volume10-20 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Sample Preparation and Matrix Effects in Bioanalytical Methods

The goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the analyte to improve detection sensitivity. rrml.ro The complexity of biological matrices can lead to "matrix effects," where co-eluting endogenous components suppress or enhance the ionization of the analyte in LC-MS/MS, potentially compromising accuracy and precision. pmda.go.jp

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins. rrml.ro While fast, it may result in less clean extracts and significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases. It can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): Considered the gold standard for sample cleanup, SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away. pmda.go.jp This method typically yields the cleanest extracts, minimizing matrix effects, but requires more extensive method development.

Evaluating the matrix effect is a critical step, often performed by comparing the analyte's response in a post-extraction spiked blank matrix with its response in a neat solvent. europa.eu The use of a co-eluting SIL internal standard is the most effective way to compensate for any unavoidable matrix effects. nih.gov

Method Validation for Reliability and Reproducibility in Research

For research findings to be considered reliable, the bioanalytical method must undergo a thorough validation process to demonstrate that it is suitable for its intended purpose. nih.govich.org Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA). ontosight.ai A full validation assesses several key parameters. nih.gov

Table 3: Key Parameters for Bioanalytical Method Validation
Validation ParameterDescriptionGeneral Acceptance Criteria
SelectivityThe ability to differentiate and quantify the analyte in the presence of other components in the sample. ontosight.aiNo significant interfering peaks at the retention time of the analyte or internal standard in blank matrix samples.
Accuracy & PrecisionAccuracy is the closeness of determined values to the true value. Precision measures the reproducibility of results under the same conditions. ontosight.aiMean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Calibration CurveDemonstrates the relationship between instrument response and known analyte concentrations over a specific range.A regression model is fitted (e.g., linear, weighted 1/x²). Correlation coefficient (r²) is typically ≥0.99.
Limits of QuantificationThe lowest (LLOQ) and highest (ULOQ) analyte concentrations on the calibration curve that can be measured with acceptable accuracy and precision.LLOQ must be measurable with accuracy within ±20% and precision ≤20%.
RecoveryThe efficiency of the extraction procedure, comparing analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. europa.euRecovery should be consistent and reproducible, though it does not need to be 100%.
StabilityEvaluates the chemical stability of the analyte in the biological matrix under various processing and storage conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration.

Q & A

Q. How is Helicascolide A isolated from natural sources, and what analytical techniques confirm its purity?

this compound is typically isolated via solvent extraction and chromatographic methods (e.g., HPLC) from fungal sources like Talaromyces assiutensis. Purity is validated using high-resolution mass spectrometry (HRESIMS), nuclear magnetic resonance (NMR) spectroscopy (1D and 2D), and single-crystal X-ray diffraction. Reproducibility requires detailed experimental protocols, including solvent systems and column specifications .

Q. What in vitro models are commonly used to evaluate this compound’s anticancer activity?

Standard cytotoxicity assays involve treating cancer cell lines (e.g., HeLa, MCF-7, A549) with serial dilutions of this compound. Cell viability is quantified via MTT or resazurin assays, with IC50 values calculated using dose-response curves. Controls (e.g., untreated cells, reference drugs) and triplicate experiments minimize variability. Recent studies report IC50 values ranging from 14.1 to 38.6 μM .

Advanced Research Questions

Q. What synthetic strategies address challenges in constructing this compound’s macrolide backbone?

Total synthesis faces hurdles due to stereochemical complexity and lactone ring stability. Retrosynthetic approaches focus on modular assembly of subunits via asymmetric catalysis (e.g., Sharpless epoxidation) and ring-closing metathesis. Computational modeling (DFT) aids in predicting stereochemical outcomes, while spectroscopic validation (ECD, CD) confirms absolute configurations .

Q. How do structural modifications of this compound influence its bioactivity and selectivity?

Structure-activity relationship (SAR) studies involve derivatizing functional groups (e.g., hydroxyl, methyl substituents) and evaluating changes in cytotoxicity. Advanced techniques like molecular docking predict interactions with targets (e.g., tubulin, kinases), while metabolomics identifies downstream effects. Bioactivity shifts are quantified via comparative IC50 assays and apoptosis markers (e.g., caspase-3 activation) .

Q. What in silico methods predict this compound’s interactions with potential molecular targets?

Molecular dynamics simulations and pharmacophore modeling are used to screen targets like DNA topoisomerases or proteasomes. Tools like AutoDock Vina calculate binding affinities, validated by experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data. Cross-referencing with databases (e.g., PDB, ChEMBL) improves predictive accuracy .

Methodological & Data Analysis Questions

Q. How can researchers resolve discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from variations in cell culture conditions (e.g., passage number, serum concentration) or assay protocols. Standardization via guidelines like MIAME (Minimum Information About a Microarray Experiment) ensures consistency. Meta-analyses using weighted Z-scores and Bland-Altman plots identify systematic biases. Replicating experiments under controlled parameters (e.g., pH, incubation time) reduces variability .

Q. What statistical methods are optimal for analyzing dose-response data in this compound bioactivity studies?

Nonlinear regression models (e.g., four-parameter logistic curve) are standard for IC50 determination. Outliers are assessed via Grubbs’ test, while ANOVA or Kruskal-Wallis tests compare multiple groups. Uncertainty quantification (e.g., Monte Carlo simulations) accounts for instrument error and biological variability .

Experimental Design & Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological effects?

Follow ARRIVE guidelines for preclinical studies: detail compound purity (>95% by HPLC), solvent controls (e.g., DMSO concentration), and cell line authentication (STR profiling). Publish raw data (e.g., flow cytometry histograms) in supplementary materials and provide step-by-step protocols for critical steps (e.g., fungal fermentation conditions) .

Q. What validation steps confirm the identity of synthesized this compound derivatives?

Beyond NMR and HRESIMS, compare optical rotation values with natural isolates. X-ray crystallography resolves ambiguous stereochemistry, while tandem MS/MS fragmentation patterns verify structural integrity. Biological validation (e.g., comparative cytotoxicity) ensures functional equivalence .

Ethical & Literature Review Considerations

Q. How can researchers apply the FINER criteria to evaluate proposed studies on this compound?

  • Feasible: Ensure access to specialized equipment (e.g., chiral columns for synthesis).
  • Novel: Highlight gaps in SAR or mechanistic data via systematic reviews (e.g., PRISMA framework).
  • Ethical: Adhere to biosafety protocols for fungal handling and cytotoxicity testing.
  • Relevant: Align with priorities like overcoming chemoresistance in oncology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.